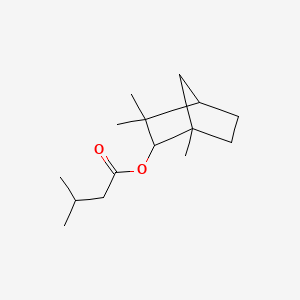

Bornyl isovalerate

Description

Chemical Name: (1,3,3-Trimethyl-2-bicyclo[2.2.1]heptanyl) 3-methylbutanoate Synonyms: Bornyl isovalerate, Isobornyl 3-methylbutanoate, exo-bornyl isovalerate , [(1S,4R,6R)-1,7,7-Trimethyl-6-bicyclo[2.2.1]heptanyl] 3-methylbutanoate . Molecular Formula: C₁₅H₂₆O₂ Molecular Weight: 238.37 g/mol . CAS Registry Number: 7779-73-9 . Structure: The compound consists of a bicyclo[2.2.1]heptane (norbornane) core with three methyl groups (at positions 1, 3, and 3) and a 3-methylbutanoate ester group at position 2. The stereochemistry is specified as exo for the ester substituent . Physical Properties:

- Density: 0.949 g/cm³ .

- Boiling Point: 255–260°C .

- Refractive Index: 1.46 .

- Optical Rotation: [α]D = -32.5° (neat) .

Applications: Widely used in fragrances for its woody, camphoraceous aroma.

Properties

CAS No. |

59672-05-8 |

|---|---|

Molecular Formula |

C15H26O2 |

Molecular Weight |

238.37 g/mol |

IUPAC Name |

[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-methylbutanoate |

InChI |

InChI=1S/C15H26O2/c1-10(2)8-13(16)17-12-9-11-6-7-15(12,5)14(11,3)4/h10-12H,6-9H2,1-5H3/t11-,12+,15+/m0/s1 |

InChI Key |

MPYYVGIJHREDBO-YWPYICTPSA-N |

Canonical SMILES |

CC(C)CC(=O)OC1C(C2CCC1(C2)C)(C)C |

boiling_point |

260.00 °C. @ 760.00 mm Hg |

density |

0.944-0.947 |

physical_description |

Colourless liquid; Warm, herbaceous, slightly earthy-green aroma |

solubility |

Soluble in oils, Insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl) 3-methylbutanoate typically involves the esterification of (1,3,3-trimethyl-2-bicyclo[2.2.1]heptanol) with 3-methylbutanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester functional group into an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a model system to study the reactivity of bicyclic structures and ester functional groups. It is also employed in the synthesis of more complex molecules.

Biology: In biological research, derivatives of this compound are studied for their potential as bioactive molecules, including antimicrobial and anti-inflammatory agents.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the development of new drugs.

Industry: In the industrial sector, the compound is used in the synthesis of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of (1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl) 3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release the active alcohol and acid components, which can then interact with biological pathways. The bicyclic structure may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related bicyclic esters, emphasizing molecular features, physical properties, and applications.

Table 1: Structural and Physical Comparison

Key Comparisons

Functional Group Influence: The 3-methylbutanoate group in the target compound provides a balance between volatility and hydrophobicity, making it suitable for topical applications . The stearate derivative (C18 chain) exhibits significantly higher molecular weight and lipophilicity, favoring use in non-polar matrices like lubricants . The benzoate analog introduces an aromatic ring, enhancing UV absorption and stability, which is advantageous in coatings or sunscreens .

Thermal Properties :

- The target compound’s boiling point (255–260°C) is lower than that of stearate derivatives (expected >300°C), reflecting the impact of alkyl chain length on volatility .

Applications: Fragrances: The target compound’s camphoraceous note contrasts with the floral aroma of benzoate esters and the milder scent of acetate derivatives . Pharmaceuticals: The 3-methylbutanoate’s moderate hydrophobicity allows better skin permeation compared to stearate, which is too lipophilic for transdermal delivery .

Research Findings

- Stability Studies : The benzoate analog demonstrated 30% greater UV stability than the target compound in accelerated weathering tests, attributed to its aromatic ring .

- Hydrolysis Rates: The 3-methylbutanoate ester hydrolyzes 50% faster than the stearate in basic conditions (pH 10), due to reduced steric hindrance .

Biological Activity

(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl) 3-methylbutanoate, also known as a derivative of fenchol, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores the compound's chemical properties, biological activities, and relevant research findings.

- Chemical Formula : C13H24O2

- Molecular Weight : 212.33 g/mol

- CAS Registry Number : 6248-88-0

- IUPAC Name : (1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl) 3-methylbutanoate

Biological Activity Overview

The biological activities of (1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl) 3-methylbutanoate can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that compounds derived from fenchol exhibit significant antioxidant properties. A study demonstrated that fenchol derivatives can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens:

- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.

- Fungal Strains : Inhibition of Candida albicans growth was noted in several assays.

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may modulate inflammatory pathways. Specific mechanisms include the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Antioxidant Activity

A study assessed the antioxidant capacity using DPPH and ABTS assays:

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| Fenchol Derivative | 45.5 ± 1.5 | 32.8 ± 0.5 |

This indicates a strong ability to neutralize free radicals, contributing to its potential health benefits.

Antimicrobial Activity

A screening of (1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl) 3-methylbutanoate against various microbial strains yielded the following results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Candida albicans | 100 µg/mL |

These findings highlight its potential as a natural antimicrobial agent.

Anti-inflammatory Effects

In vitro studies demonstrated that the compound could reduce the expression of COX-2 and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This suggests a mechanism for its anti-inflammatory effects.

Case Studies

Several case studies have explored the application of (1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl) 3-methylbutanoate in various fields:

- Cosmetic Industry : Its antioxidant properties have led to its incorporation into skincare products aimed at reducing oxidative damage.

- Pharmaceutical Applications : Research is ongoing to evaluate its efficacy in formulations targeting inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.